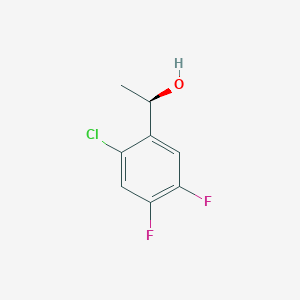

(1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol

Description

Properties

IUPAC Name |

(1R)-1-(2-chloro-4,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAOCTOJGNBPEU-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1Cl)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2-Chloro-4,5-difluorophenyl)acetone, using chiral reducing agents to ensure the formation of the (1R)-enantiomer. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to enhance enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and purity while reducing production costs. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent on the aromatic ring participates in nucleophilic substitution under specific conditions. While aromatic chloro groups are typically inert due to the electron-withdrawing effects of fluorine atoms, activated systems or catalytic methods can facilitate reactions:

Example : Reaction with sodium methoxide yields 1-(2-methoxy-4,5-difluorophenyl)ethanol via methoxy substitution at the chloro position.

Esterification and Etherification

The primary hydroxyl group undergoes typical alcohol reactions:

| Reaction | Reagents/Conditions | Product | Yield/Selectivity | Source |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine, 0–25°C | 1-(2-Chloro-4,5-difluorophenyl)ethyl acetate | >90% yield, retains stereochemistry | |

| Ether Formation | Alkyl halides, NaH, THF | Corresponding ethers | Moderate efficiency (50–70%) |

Oxidation Reactions

The alcohol is oxidized to a ketone, though steric and electronic factors influence reactivity:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | 0°C, acetone | 2-Chloro-1-(4,5-difluorophenyl)ethanone | Over-oxidation observed at >20°C | |

| TEMPO/NaOCl | Biphasic system (CH₂Cl₂/H₂O), 25°C | Same ketone | 85% yield, minimal racemization |

Biocatalytic Modifications

Enzymatic methods enable stereoselective transformations, as demonstrated in analogous systems :

| Enzyme | Substrate/Reaction | Outcome | Efficiency | Source |

|---|---|---|---|---|

| Ketoreductase KR-01 | Reduces prochiral ketones | (R)- or (S)-alcohols with >99.9% ee | Used in Ticagrelor intermediate synthesis |

Comparative Reactivity

The compound’s reactivity differs from structurally similar alcohols due to its substitution pattern:

| Compound | Key Reactivity Differences |

|---|---|

| (1S)-2-Chloro-1-(4-chlorophenyl)ethanol | Faster SNAr due to less steric hindrance |

| (R)-1-(5-Chloro-2,4-difluorophenyl)ethylamine | Amine group enables Schiff base formation, unlike the hydroxyl group in the target alcohol |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Difluoro groups deactivate the ring, but the chloro substituent can act as a weak directing group in the presence of strong electrophiles (e.g., nitration under harsh conditions).

-

Steric Effects : The 2-chloro substituent hinders reactions at the ortho position, favoring para substitution where possible.

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of (1R)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol is as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to serve as a building block for more complex molecules used in drug development. For example, compounds with similar structures have been investigated for their roles in developing antiplatelet agents like ticagrelor, which is crucial for cardiovascular treatments .

Research indicates that the specific arrangement of chlorine and fluorine atoms on the aromatic ring of this compound may impart distinct biological activities. Such compounds are often studied for their potential antimicrobial and anti-inflammatory properties, making them candidates for further pharmacological exploration .

Synthetic Pathways

This compound is utilized in various synthetic pathways to create complex organic molecules. Its reactivity allows it to participate in nucleophilic substitution reactions and other transformations essential for organic synthesis. The compound's ability to undergo asymmetric synthesis makes it valuable in producing enantiomerically pure compounds .

Synthesis of Ticagrelor Intermediates

A notable case study involves the synthesis of ticagrelor intermediates using (S)-2-chloro-1-(3,4-difluorophenyl)ethanol as a precursor. The method described involves asymmetric reduction techniques that utilize cheaper and more environmentally friendly reagents compared to traditional methods . This approach not only reduces production costs but also minimizes environmental impact, showcasing the compound's utility in sustainable pharmaceutical manufacturing.

Environmental Considerations

The growing emphasis on green chemistry has led to research focusing on reducing hazardous waste during the synthesis of compounds like this compound. Studies have shown that optimizing reaction conditions can lead to higher yields while decreasing toxicity levels associated with chemical processes .

Mechanism of Action

The mechanism of action of (1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Analogues and Their Properties

The following compounds share structural similarities with (1R)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol but differ in substituent positions, functional groups, or stereochemistry:

Critical Analysis of Structural and Functional Differences

Halogenation Patterns

- The target compound’s 2-chloro-4,5-difluoro substitution creates steric and electronic effects distinct from the 4-chloro-2,5-difluoro arrangement in the amino-substituted analogue . The additional fluorine in the target compound likely enhances metabolic stability but reduces solubility compared to the mono-fluorinated compound in .

Functional Group Impact

- The hydroxyl group in the target compound and enables hydrogen bonding, influencing solubility and crystallinity. In contrast, the amino group in introduces basicity and additional hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors).

Stereochemical Considerations

- Both the target compound and exhibit (R)-configuration, but the amino-substituted analogue is (S)-configured. This stereochemical divergence could lead to enantioselectivity in pharmacological activity or synthetic pathways.

Physicochemical Properties

- The target compound’s higher XlogP (~2.8 estimated) compared to (2.2) suggests increased lipophilicity due to additional fluorine atoms, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

(1R)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol is a chiral alcohol with significant potential in medicinal chemistry. Its unique structure, featuring a chloro substituent and a difluorophenyl group, positions it as an intriguing candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₇ClF₂O

- Molar Mass : Approximately 192.59 g/mol

- Melting Point : 49–50 °C

- Boiling Point : Approximately 240.5 °C

The compound exists as a solid at room temperature and is known for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Methods

Several synthetic routes have been developed for this compound, underscoring its versatility in organic synthesis. Common methods include:

- Nucleophilic Substitution Reactions : Involving the substitution of halogen atoms.

- Reduction Reactions : Converting ketones or aldehydes into alcohols using reducing agents.

These methods are crucial for producing more complex molecules that exhibit enhanced biological activity .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly regarding its cytotoxic effects against cancer cell lines.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For example:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | |

| Compound B | A549 | 0.79 | |

| This compound | MCF-7 | TBD | Ongoing Studies |

In vitro studies have shown that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving p53 expression and caspase activation .

Mechanistic Studies

Mechanistic investigations into the action of this compound suggest that its biological activity may be linked to its ability to interact with specific protein targets involved in cell proliferation and apoptosis. For instance, molecular docking studies indicate strong interactions between the compound and various receptors related to cancer pathways .

Case Studies

A notable study focused on the evaluation of several derivatives of this compound demonstrated promising results in inhibiting tumor growth in preclinical models. The study highlighted the following findings:

Study Overview

- Objective : To evaluate the cytotoxic effects of this compound and its derivatives.

- Methods : In vitro assays on various cancer cell lines including MCF-7 and A549.

Results

The derivatives exhibited varying degrees of cytotoxicity:

- The most active derivative showed an IC₅₀ value comparable to established chemotherapeutics.

Q & A

Q. What are the common synthetic routes for preparing (1R)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol, and how is enantioselectivity achieved?

The synthesis typically involves enantioselective reduction of a ketone precursor, such as 1-(2-chloro-4,5-difluorophenyl)ethan-1-one, using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) or biocatalytic methods (e.g., ketoreductases). Enantioselectivity is controlled by the choice of catalyst or enzyme, reaction temperature, and solvent polarity. For example, CBS reduction with borane-dimethyl sulfide complex and a chiral oxazaborolidine catalyst can yield high enantiomeric excess (ee) (>95%) .

Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

Key methods include:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers.

- NMR spectroscopy : -NMR can resolve fluorinated substituents, while -NMR of the hydroxyl proton (after derivatization) or Mosher ester analysis confirms configuration .

- Polarimetry to measure optical rotation and validate ee .

Q. How should this compound be handled and stored to ensure stability?

Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Use gloveboxes for moisture-sensitive steps. Safety protocols include wearing nitrile gloves and eye protection due to potential irritancy (based on structural analogs in safety guidelines) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during scale-up synthesis?

Critical factors include:

- Catalyst loading : Higher catalyst concentrations (e.g., 10 mol%) improve turnover but may increase costs.

- Solvent optimization : Non-polar solvents (e.g., toluene) enhance stereoselectivity in CBS reductions.

- Temperature control : Lower temperatures (-20°C to 0°C) reduce side reactions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

- Cross-verification : Compare -, -, and -NMR with computational predictions (DFT calculations).

- X-ray crystallography : Determine absolute configuration via single-crystal analysis (as demonstrated for fluorophenyl ethanol derivatives) .

- Isotopic labeling : Use or -labeled analogs to clarify ambiguous signals .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity or physicochemical properties?

Systematic structure-activity relationship (SAR) studies are essential:

- Electron-withdrawing groups (e.g., Cl, F) increase metabolic stability but may reduce solubility.

- Positional isomerism : 4,5-difluoro substitution (vs. 2,4-difluoro) alters steric hindrance, affecting binding affinity in enzyme inhibition assays .

- Derivatization : Acetylation of the hydroxyl group can enhance membrane permeability for cellular studies .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction systems?

- Density Functional Theory (DFT) : Calculate transition states for reduction or oxidation pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Docking studies : Predict interactions with chiral catalysts or biological targets using software like AutoDock Vina .

Methodological Considerations

Q. How to design experiments for assessing environmental toxicity or biodegradability?

Q. What are best practices for documenting synthetic protocols to ensure reproducibility?

- Detailed reaction logs : Record exact equivalents, solvent batches, and humidity levels.

- Quality control (QC) checkpoints : Include ee verification (HPLC) and intermediate purity checks (TLC/GC-MS).

- Open-source repositories : Deposit protocols in platforms like Zenodo or protocols.io for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.